5-(tert-Butyl)benzimidazole-2-carboxylic Acid
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Overview
Description
5-(tert-Butyl)benzimidazole-2-carboxylic Acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole and its derivatives are known for their significant pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)benzimidazole-2-carboxylic Acid typically involves the condensation of o-phenylenediamine with a carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with an aryl-aldehyde substrate under mild conditions . Another approach involves the reaction of o-phenylenediamine with carboxylic acid derivatives under forcing conditions, often in the presence of a mineral acid or acetic acid, and under refluxing temperatures .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions. These methods may utilize transition metal-catalyzed C–N coupling reactions or intramolecular oxidative C–N couplings . The choice of method depends on the desired yield, purity, and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-(tert-Butyl)benzimidazole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: The tert-butyl group and carboxylic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various benzimidazole derivatives, while substitution reactions can produce a wide range of functionalized benzimidazoles .
Scientific Research Applications
5-(tert-Butyl)benzimidazole-2-carboxylic Acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-(tert-Butyl)benzimidazole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or bacterial growth . The tert-butyl group and carboxylic acid moiety can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Benzimidazole: The parent compound, known for its broad pharmacological activities.
2-Substituted Benzimidazoles: These compounds have modifications at the 2-position, affecting their chemical properties and applications.
5-Substituted Benzimidazoles: Similar to 5-(tert-Butyl)benzimidazole-2-carboxylic Acid, these compounds have substitutions at the 5-position, influencing their reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both a tert-butyl group and a carboxylic acid moiety. These functional groups enhance its chemical stability, solubility, and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
6-tert-butyl-1H-benzimidazole-2-carboxylic acid |
InChI |
InChI=1S/C12H14N2O2/c1-12(2,3)7-4-5-8-9(6-7)14-10(13-8)11(15)16/h4-6H,1-3H3,(H,13,14)(H,15,16) |
InChI Key |
DUQKVEACZXINFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)N=C(N2)C(=O)O |
Origin of Product |
United States |
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